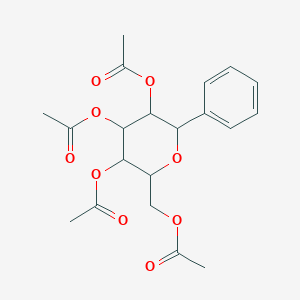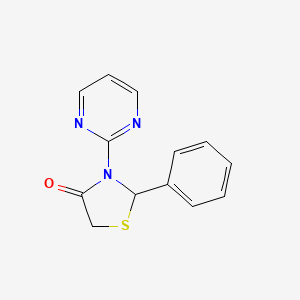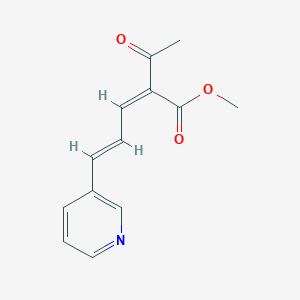![molecular formula C11H14N2O2 B3849359 N,N-dimethyl-4-[(E)-2-nitroprop-1-enyl]aniline CAS No. 52287-57-7](/img/structure/B3849359.png)
N,N-dimethyl-4-[(E)-2-nitroprop-1-enyl]aniline
Overview
Description
N,N-dimethyl-4-[(E)-2-nitroprop-1-enyl]aniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and a dimethylamino group (-N(CH3)2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(E)-2-nitroprop-1-enyl]aniline typically involves the nitration of N,N-dimethylaniline followed by the condensation with an appropriate aldehyde. One common method involves the reaction of N,N-dimethylaniline with nitroethane in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(E)-2-nitroprop-1-enyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: N,N-dimethyl-4-aminoprop-1-enyl]aniline.
Reduction: N,N-dimethyl-4-aminoprop-1-enyl]aniline.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-dimethyl-4-[(E)-2-nitroprop-1-enyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(E)-2-nitroprop-1-enyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: A precursor in the synthesis of N,N-dimethyl-4-[(E)-2-nitroprop-1-enyl]aniline.
4-nitroaniline: Shares the nitro group but lacks the dimethylamino group.
N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline: Similar structure but with a different alkyl chain length.
Uniqueness
This compound is unique due to the presence of both the nitro and dimethylamino groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-nitroprop-1-enyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-9(13(14)15)8-10-4-6-11(7-5-10)12(2)3/h4-8H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLDXYINDPHTJG-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)N(C)C)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208016 | |
| Record name | N,N-Dimethyl-4-[(1E)-2-nitro-1-propen-1-yl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52287-57-7 | |
| Record name | N,N-Dimethyl-4-[(1E)-2-nitro-1-propen-1-yl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52287-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-4-[(1E)-2-nitro-1-propen-1-yl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]isoquinoline-1,4-dione](/img/structure/B3849300.png)



![4-BROMO-N'-[(E)-(2,4-DIMETHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B3849317.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B3849325.png)
![4-METHYL-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE](/img/structure/B3849338.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B3849346.png)
![2-[4-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B3849360.png)

![2,3-Dimethyl-5,8-bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine](/img/structure/B3849370.png)
![5,8-Bis-(4-methylphenyl)sulfonyl-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine](/img/structure/B3849381.png)

